

# Technical Guide: Dextromethorphan Hydrobromide Monohydrate (CAS 6700-34-1)

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## Compound of Interest

Compound Name: Hydrobromide monohydrate

Cat. No.: B8087178

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## Introduction

Dextromethorphan **hydrobromide monohydrate** (CAS 6700-34-1) is a synthetically produced, dextrorotatory morphinan derivative.<sup>[1]</sup> Structurally related to codeine and levorphanol, it is widely recognized for its antitussive (cough-suppressing) properties.<sup>[1][2]</sup> Unlike its levorotatory counterparts, dextromethorphan exhibits minimal activity at mu ( $\mu$ )-opioid receptors, and is therefore considered a non-narcotic antitussive.<sup>[2][3]</sup> Its primary mechanism of action involves the antagonism of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.<sup>[1][2]</sup> <sup>[4]</sup> Additionally, it functions as a sigma-1 receptor agonist and modulates calcium channel activity.<sup>[2][5]</sup> These multimodal actions have led to investigations into its potential therapeutic applications beyond cough suppression, including neuroprotection and the treatment of neuropsychiatric disorders.<sup>[2][6]</sup>

## Chemical and Physical Properties

Dextromethorphan **hydrobromide monohydrate** presents as a white to off-white solid crystalline powder.<sup>[1][7]</sup> Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	6700-34-1	[1]
Molecular Formula	C <sub>18</sub> H <sub>25</sub> NO·HBr·H <sub>2</sub> O	[8][9]
Molecular Weight	370.33 g/mol	[1][10]
Melting Point	116-120 °C	[1][5]
Solubility	Sparingly soluble in water; Freely soluble in ethanol and chloroform; Practically insoluble in ether.	[1][7]
Appearance	White to off-white solid/crystalline powder.	[1][7]
pH (10g/L solution)	5.2 - 6.5 at 25°C	[1]

## Synthesis and Spectroscopic Analysis

### Synthesis

The synthesis of dextromethorphan typically involves the methylation of the phenolic hydroxyl group of (+)-3-hydroxy-N-methylmorphinan.[11] A common method utilizes phenyltrimethylammonium chloride and sodium methoxide in methanol.[11] The resulting racemic mixture of 3-methoxy-N-methylmorphinane is then resolved using D-tartaric acid to isolate the dextrorotatory isomer, dextromethorphan.[11]

An alternative patented method involves the following steps:

- N-benylation of (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline under alkaline conditions.[12]
- Acid-catalyzed cyclization to form (+)-3-hydroxy-17-benzyl-(9 $\alpha$ ,13 $\alpha$ ,14 $\alpha$ )-levorphan.[12]
- O-methylation and N-methylation using dimethyl sulfate or a methyl halide to yield a quaternary ammonium salt.[12]

- Catalytic hydrogenation to remove the benzyl group, affording dextromethorphan.[12]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of dextromethorphan hydrobromide monohydrate.

- $^1\text{H}$  NMR: The proton NMR spectrum of dextromethorphan in deuterated solvents such as DMSO- $d_6$  or a pyridine- $d_5$ : $\text{D}_2\text{O}$  mixture allows for the identification of characteristic proton signals, including those of the N-methyl group.[13][14][15]
- IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present in the molecule.[16]
- Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[16]

## Biological Activity and Mechanism of Action

Dextromethorphan exhibits a complex pharmacology, interacting with multiple targets in the central nervous system.

### NMDA Receptor Antagonism

The primary mechanism underlying many of dextromethorphan's effects is its action as a non-competitive antagonist at the NMDA receptor.[1][2][4] It blocks the ion channel of the receptor, thereby inhibiting the influx of calcium ions in response to glutamate binding.[3][17] This action is thought to contribute to its antitussive, neuroprotective, and dissociative effects.[1][18]

### Sigma-1 Receptor Agonism

Dextromethorphan is also an agonist at the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates neuronal excitability.[2][19] This interaction is believed to contribute to its antitussive and antidepressant-like effects.[20][21][22]

### Calcium Channel Blockade

Dextromethorphan has been shown to block voltage-gated calcium channels, which may contribute to its neuroprotective effects by reducing excessive calcium influx into neurons.[7][8]

## Signaling Pathway Modulation

Dextromethorphan influences several intracellular signaling pathways:

- **Glutamatergic Signaling:** By antagonizing NMDA receptors, dextromethorphan directly modulates glutamatergic neurotransmission.[4][23] This can lead to downstream effects on pathways involved in synaptic plasticity and excitotoxicity.[5][24]
- **cAMP-Dependent Pathway:** Dextromethorphan has been shown to inhibit the cAMP-dependent pathway, which may play a role in its modulation of spontaneous glutamate release.[16]
- **GSK-3 $\beta$ /NF- $\kappa$ B Pathway:** In models of inflammation, dextromethorphan can attenuate the activation of the GSK-3 $\beta$ /NF- $\kappa$ B signaling pathway by inhibiting NADPH oxidase.[25]

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) Analysis

**Objective:** To quantify dextromethorphan in a sample.

**Methodology:**

- **Column:** A reversed-phase C18 column (e.g., Nucleodur, 250 mm x 4.6 mm, 5  $\mu$ m particle size) is commonly used.[26] Alternatively, a mixed-mode stationary phase column (e.g., Primesep 100) can be employed.[1]
- **Mobile Phase:** A typical mobile phase consists of a mixture of acetonitrile and methanol (e.g., 70:30 v/v) with an ion-pairing agent like sodium docusate and a buffer such as ammonium nitrate, with the pH adjusted to around 3.4.[26] Another mobile phase option is a simple mixture of water, acetonitrile, and a sulfuric acid buffer.[1]
- **Flow Rate:** A flow rate of 1 mL/min is generally used.[26]

- Detection: UV detection at 280 nm is a common method for dextromethorphan analysis.[\[26\]](#)  
[\[27\]](#)
- Sample Preparation: For analysis in biological matrices like urine, a liquid-liquid extraction procedure is typically required to isolate the compound and its metabolites.[\[27\]](#)

## NMDA Receptor Binding Assay

Objective: To determine the binding affinity of a compound for the NMDA receptor.

Methodology (adapted from protocols for dextromethorphan analogs):

- Radioligand: [ $^3\text{H}$ ]TCP (thienylcyclohexylpiperidine) is used as the radioligand that binds to the ion channel of the NMDA receptor.[\[28\]](#)[\[29\]](#)
- Membrane Preparation: Rat brain membranes are prepared and resuspended in an appropriate assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).[\[28\]](#)
- Assay: The assay is performed in a 96-well plate format. The binding of [ $^3\text{H}$ ]TCP to the membranes is measured in the presence and absence of varying concentrations of the test compound (dextromethorphan).[\[28\]](#)
- Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker, such as MK-801.[\[28\]](#)
- Incubation and Filtration: The reaction is incubated to reach equilibrium and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[\[28\]](#)
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[\[28\]](#) The data is then analyzed to determine the inhibitory constant ( $K_i$ ) of the test compound.

## In Vivo Neuroprotection Assay

Objective: To assess the neuroprotective effects of dextromethorphan in an animal model of brain injury.

Methodology (example from a penetrating ballistic-like brain injury model):

- **Animal Model:** Anesthetized male Sprague-Dawley rats are subjected to a unilateral frontal penetrating ballistic-like brain injury.[30]
- **Drug Administration:** Dextromethorphan (at various doses, e.g., 0.156-10 mg/kg) or vehicle is administered intravenously as a bolus at specific time points post-injury.[30] In some protocols, this is followed by a continuous infusion.[30]
- **Behavioral Assessment:** Motor recovery is assessed using tasks such as a balance beam test at various time points post-injury.[30] Cognitive function can be evaluated using tasks like the novel object recognition test.[30]
- **Histological Analysis:** At the end of the study, brain tissue is collected and processed for histological analysis to assess the extent of the lesion and axonal degeneration.[30]

## In Vivo Cough Suppression Assay

**Objective:** To evaluate the antitussive efficacy of dextromethorphan.

**Methodology** (example from a human study on smoking-related cough):

- **Study Design:** A randomized, double-blind, placebo-controlled crossover study design is employed.[31]
- **Participants:** Subjects with a persistent cough, such as smokers, are recruited.[31]
- **Intervention:** Participants receive either dextromethorphan (e.g., 22 mg) or a matched placebo.[31]
- **Objective Measurement:** Cough reflex sensitivity is measured using a citric acid dose-response cough challenge, where the concentration of citric acid required to elicit a certain number of coughs is determined.[31]
- **Subjective Measurement:** Participants may also record their cough symptoms in a daily diary and complete quality of life questionnaires.[31]

## Safety and Toxicology

### Hazard Identification

Dextromethorphan **hydrobromide monohydrate** is classified as harmful if swallowed and may cause eye and respiratory irritation.[\[20\]](#)[\[32\]](#) It can also cause drowsiness or dizziness.[\[32\]](#)

Hazard Statement	GHS Classification	Reference(s)
H302: Harmful if swallowed	Acute toxicity, Oral (Category 4)	<a href="#">[20]</a>
H411: Toxic to aquatic life with long lasting effects	Hazardous to the aquatic environment, long-term (Category 2)	<a href="#">[20]</a>

## Handling and Storage

- Handling: Handle in a well-ventilated area.[\[20\]](#) Wear suitable protective clothing, including gloves and eye/face protection.[\[20\]](#) Avoid the formation of dust and aerosols.[\[20\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[20\]](#) Protect from light.[\[12\]](#)

## First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[\[20\]](#)
- In Case of Skin Contact: Wash off with soap and plenty of water.[\[20\]](#)
- In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[\[20\]](#)
- If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[\[20\]](#)

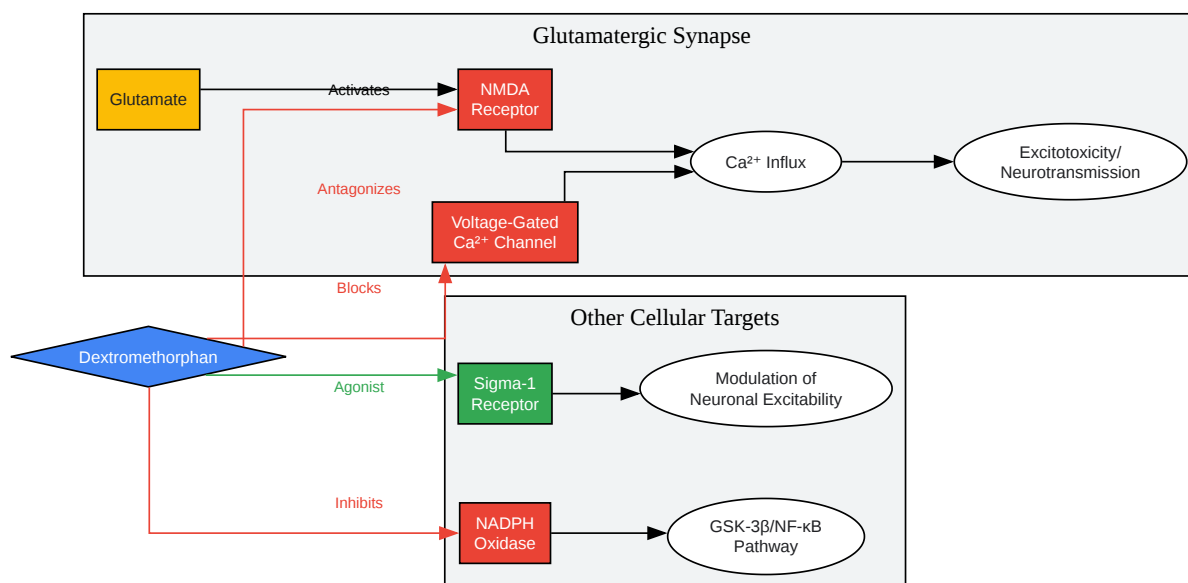
## Toxicological Data

Limited long-term toxicity data for dextromethorphan alone is available, as it is often studied in combination with other substances.[\[11\]](#)

Test	Species	Route	Value	Reference(s)
LD50	Mouse	Oral	165 mg/kg	[12]
LD50	Rat	Oral	350 mg/kg	[12]
LD50	Female Swiss-Webster Mice	Oral (gavage)	210 mg/kg	[11]

## Visualizations

### Signaling Pathways

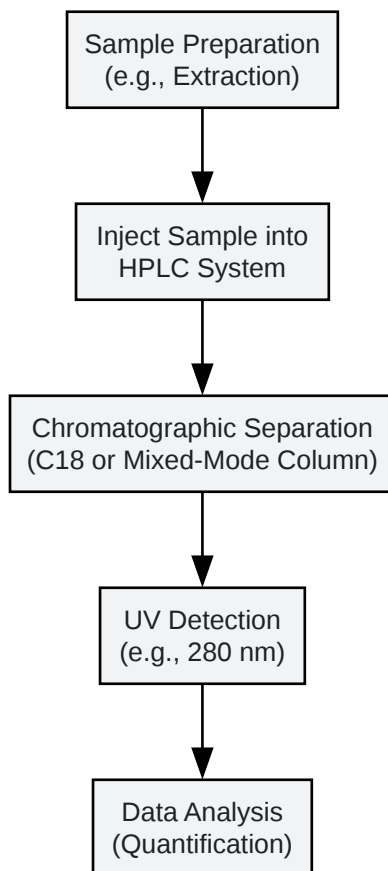


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Caption: Dextromethorphan's multimodal mechanism of action.



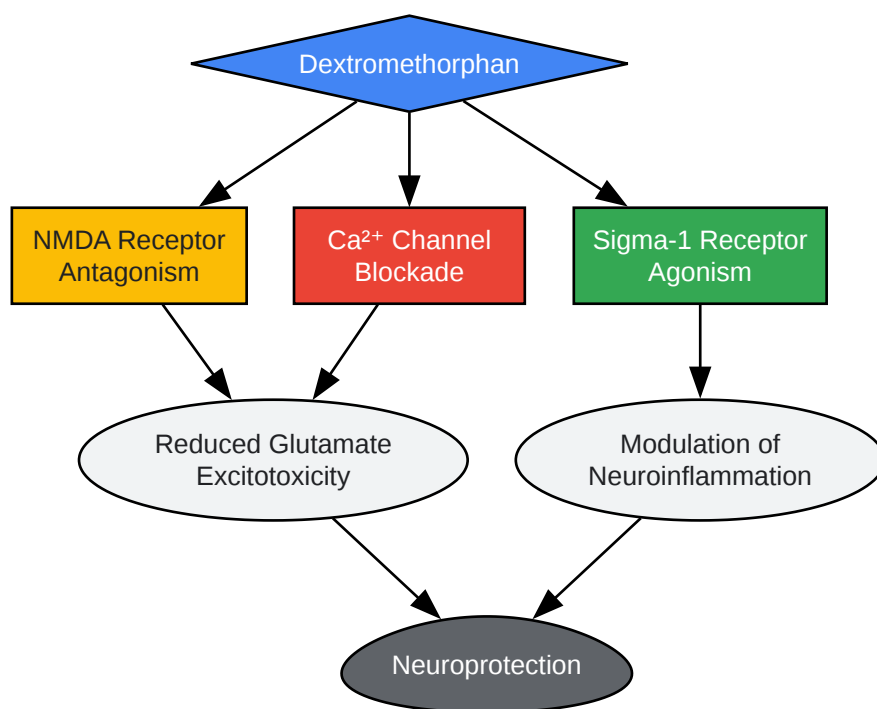
## Experimental Workflow: HPLC Analysis



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Caption: A typical workflow for HPLC analysis of Dextromethorphan.

## Logical Relationship: Neuroprotective Effects



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Caption: Key mechanisms contributing to Dextromethorphan's neuroprotective effects.

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